

Validating the G143A mutation as a marker for Trifloxystrobin resistance

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G143A Mutation: A Robust Biomarker for Trifloxystrobin Resistance

A comprehensive analysis of the G143A mutation in the cytochrome b gene as a definitive marker for resistance to **Trifloxystrobin** and other Quinone outside Inhibitor (QoI) fungicides.

This guide provides a comparative analysis of the G143A mutation as a primary indicator of resistance to the fungicide **Trifloxystrobin**. It is intended for researchers, scientists, and professionals in drug development who are engaged in fungicide resistance research and management. This document synthesizes experimental data on the G143A mutation's impact on fungicide efficacy and details the methodologies for its detection.

The Central Role of the G143A Mutation in Trifloxystrobin Resistance

Trifloxystrobin, a member of the Quinone outside Inhibitor (QoI) class of fungicides, functions by disrupting mitochondrial respiration in fungi. It achieves this by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.[1][2]

The most significant mechanism of resistance to **Trifloxystrobin** and other QoI fungicides is a target-site modification in the mitochondrial cytochrome b (cytb) gene.[1][2] A single nucleotide polymorphism (SNP) leading to a substitution of glycine (G) with alanine (A) at codon 143



(G143A) is the most prevalent and impactful of these modifications.[1][2][3] This seemingly minor change dramatically reduces the binding affinity of **Trifloxystrobin** to its target, rendering the fungicide ineffective.[2] The G143A mutation is associated with high-level resistance, with resistance factors often exceeding 100-fold.[3]

While the G143A mutation is the primary driver of high-level resistance, other less frequent mutations in the cytb gene, such as F129L (phenylalanine to leucine at codon 129) and G137R (glycine to arginine at codon 137), can confer moderate or partial resistance.[3] Non-target site resistance mechanisms, including the activation of an alternative oxidase (AOX) pathway that bypasses the cytochrome bc1 complex and increased activity of efflux pumps that actively transport the fungicide out of the fungal cell, have also been reported but are generally considered to have a lesser impact on QoI fungicide efficacy compared to the G143A mutation. [1][2]

Quantitative Impact of the G143A Mutation on Trifloxystrobin Sensitivity

The presence of the G143A mutation consistently correlates with a significant increase in the half-maximal effective concentration (EC50) of **Trifloxystrobin** required to inhibit fungal growth. The following tables summarize experimental data from various studies, demonstrating the stark contrast in **Trifloxystrobin** sensitivity between fungal isolates with and without the G143A mutation.

Table 1: Comparison of **Trifloxystrobin** EC50 Values in Fungal Pathogens With and Without the G143A Mutation



Fungal Pathogen	Wild-Type (G143) EC50 (µg/mL)	G143A Mutant EC50 (µg/mL)	Fold Resistance	Reference
Cercospora beticola	≤ 0.006	> 0.92	> 153	[4]
Corynespora cassiicola	Not specified	81.56 to 337.71	Not applicable	[5]
Magnaporthe oryzae	0.024	12.75 to 171.49	531 to 7145	[6]

Table 2: Frequency of the G143A Mutation in Trifloxystrobin-Resistant Fungal Populations

Fungal Pathogen	Geographic Region	Year of Isolation	Frequency of G143A in Resistant Isolates	Reference
Venturia inaequalis	Michigan, USA	2008-2009	64% - 67%	[7]
Corynespora cassiicola	Liaoning Province, China	Not specified	100%	[5][8][9][10]
Blumeria graminis f. sp. tritici	Tasmania, Australia	2016	9% - 100%	[11]

Experimental Protocols for Validating the G143A Mutation

Accurate and rapid detection of the G143A mutation is crucial for effective fungicide resistance management. Various molecular biology techniques have been developed and validated for this purpose.

Fungal Isolate Collection and DNA Extraction



- Sample Collection: Fungal isolates are typically collected from infected plant tissues in agricultural fields.
- Pure Culture: Isolates are grown on a suitable nutrient medium, such as potato dextrose agar (PDA), to obtain a pure culture.
- DNA Extraction: Genomic DNA is extracted from the fungal mycelium using standard protocols, often involving cell lysis with detergents like CTAB, followed by purification steps to remove proteins and other cellular debris.

Molecular Detection of the G143A Mutation

A variety of PCR-based methods can be employed to detect the single nucleotide polymorphism responsible for the G143A mutation.

- Polymerase Chain Reaction (PCR) and Sanger Sequencing:
 - Primers are designed to amplify a fragment of the cytb gene containing codon 143.
 - The PCR product is then purified and sequenced using the Sanger method.
 - The resulting DNA sequence is analyzed to identify the specific nucleotide change at codon 143. A GGT to GCT, GCC, GCA, or GCG codon change indicates the G143A mutation.
- Allele-Specific PCR (AS-PCR):
 - This method uses primers that are designed to be specific for either the wild-type (G143)
 or the mutant (A143) allele.
 - The presence of a PCR product indicates the presence of the corresponding allele.
- Quantitative PCR (qPCR):
 - qPCR assays, often using fluorescent probes like TaqMan, can not only detect the presence of the G143A mutation but also quantify its frequency within a mixed population of fungal isolates.[11]



- Loop-Mediated Isothermal Amplification (LAMP):
 - LAMP is a rapid and sensitive method that amplifies DNA under isothermal conditions,
 making it suitable for field-based diagnostics.[12][13]
- Pyrosequencing:
 - This sequencing-by-synthesis method provides a rapid and quantitative analysis of the G143A allele frequency in a sample.[14]

Fungicide Sensitivity Bioassay (EC50 Determination)

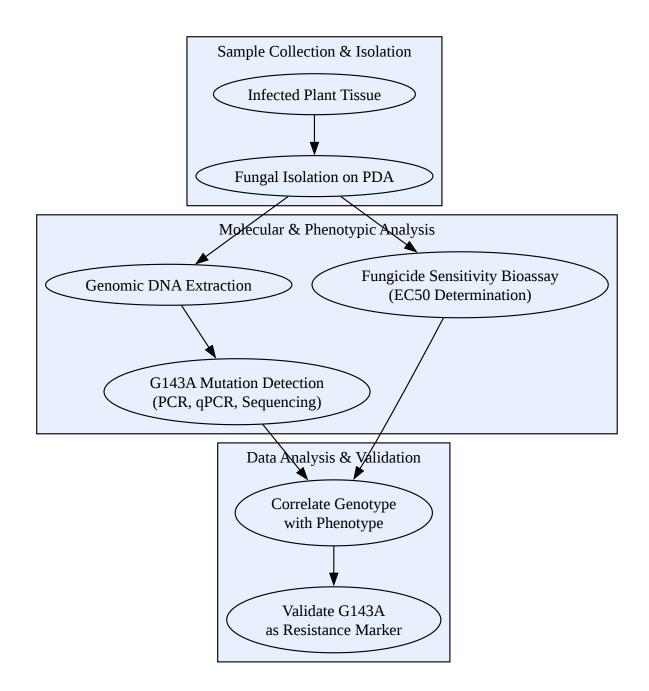
 In Vitro Assay: The sensitivity of fungal isolates to **Trifloxystrobin** is determined by measuring the inhibition of mycelial growth or spore germination on fungicide-amended media.

Procedure:

- A range of **Trifloxystrobin** concentrations is prepared in a suitable growth medium (e.g., PDA).
- Mycelial plugs or spore suspensions of the fungal isolates are inoculated onto the media.
- Plates are incubated under controlled conditions.
- The radial growth of the mycelium or the percentage of spore germination is measured at each fungicide concentration.
- The EC50 value, which is the concentration of the fungicide that inhibits growth or germination by 50%, is calculated.

Visualizing the Workflow and Mechanism





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Conclusion

The G143A mutation in the cytochrome b gene is a well-validated and highly reliable molecular marker for high-level resistance to **Trifloxystrobin** and other QoI fungicides in a wide range of plant pathogenic fungi. Its presence is strongly correlated with a significant reduction in fungicide sensitivity, as evidenced by consistently higher EC50 values in mutant strains. The development of rapid and accurate molecular diagnostic tools for the detection of the G143A mutation is essential for implementing effective fungicide resistance management strategies and ensuring the longevity of this important class of fungicides in agriculture. Continuous monitoring of fungal populations for the presence and frequency of the G143A mutation is recommended to guide fungicide application decisions and mitigate the spread of resistance.

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